2,3-Dimethyl-2,3-dinitrobutane

Catalog No.
S584529
CAS No.
3964-18-9
M.F
C6H12N2O4
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2,3-dinitrobutane

CAS Number

3964-18-9

Product Name

2,3-Dimethyl-2,3-dinitrobutane

IUPAC Name

2,3-dimethyl-2,3-dinitrobutane

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3

InChI Key

DWCLXOREGBLXTD-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,3-dimethyl-2,3-dinitrobutane, DMDNB

Canonical SMILES

CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Analytical Chemistry:

  • DMDNB can act as a derivatization reagent for certain functional groups in organic molecules, allowing for their easier detection and identification using techniques like gas chromatography-mass spectrometry (GC-MS) . This application is limited due to the availability of safer and more efficient derivatization reagents.

Environmental Science:

  • Research has investigated DMDNB's potential for bioremediation of nitroaromatic compounds, which are environmental pollutants. Studies suggest that certain bacteria can degrade DMDNB, potentially offering insights into bioremediation strategies for similar pollutants . However, further research is needed to assess the feasibility and effectiveness of this approach.

Material Science:

  • Limited research explores the potential use of DMDNB in the development of energetic materials, such as propellants and explosives. However, due to the readily available and safer alternatives, DMDNB is not widely used in this field .

2,3-Dimethyl-2,3-dinitrobutane, commonly referred to by its chemical formula C₆H₁₂N₂O₄, is a nitro compound characterized by the presence of two nitro groups attached to a butane backbone. This compound is notable for its high density and potential applications in various fields, particularly in the synthesis of energetic materials. Its molecular structure features two methyl groups and two nitro groups on the second and third carbon atoms of a butane chain, contributing to its unique chemical properties and reactivity .

DMDNB is a hazardous material with several safety concerns:

  • Toxicity: DMDNB is highly toxic if swallowed and can cause severe health effects, including death [].
  • Flammability: DMDNB is a flammable solid, posing a fire hazard [].
  • Reactivity: DMDNB can react with strong oxidizing agents, increasing fire and explosion risks [].
Typical of nitro compounds. These include:

  • Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles under certain conditions.
  • Reduction Reactions: It can be reduced to amines or other derivatives using reducing agents like lithium aluminum hydride.
  • Thermal Decomposition: Under high temperatures, it may decompose explosively due to the instability of the nitro groups.

These reactions highlight its potential as an energetic material, making it of interest in both academic research and industrial applications .

Several methods exist for synthesizing 2,3-dimethyl-2,3-dinitrobutane:

  • Peroxidase-Catalyzed Synthesis: This method utilizes peroxidase enzymes to catalyze the oxidation of propane-2-nitronate to produce 2,3-dimethyl-2,3-dinitrobutane. The process involves the generation of reactive radicals that couple to form the desired product .
  • Alkaline Hydrolysis: A common laboratory method involves reacting 2-nitropropane with sodium hydroxide under controlled conditions. This reaction typically yields moderate amounts of 2,3-dimethyl-2,3-dinitrobutane .
  • Modified Catalytic Processes: Advanced catalytic methods using modified titanium-silicate catalysts have been reported to enhance yields significantly during synthesis .

2,3-Dimethyl-2,3-dinitrobutane finds applications primarily in:

  • Explosives Industry: Due to its energetic properties, it is investigated for use in explosives formulations.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds.
  • Analytical Chemistry: Its unique properties make it useful for detecting other nitro compounds in environmental and industrial samples .

Research into the interactions of 2,3-dimethyl-2,3-dinitrobutane has focused on its behavior in various chemical environments:

  • Ion Mobility Spectrometry: Studies have characterized its ion mobility behavior when mixed with other solvents and reactants, providing insights into its reactivity and stability .
  • Fluorescent Detection: Interaction studies have shown that this compound can quench fluorescence in certain detection systems, indicating potential applications in sensing technologies .

Several compounds share structural or functional similarities with 2,3-dimethyl-2,3-dinitrobutane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-NitropropaneOne nitro group on propaneLess energetic than 2,3-dimethyl-2,3-dinitrobutane
1,3-DinitrobenzeneNitro groups on a benzene ringAromatic compound with different reactivity
1-Methyl-1-nitroethaneOne methyl and one nitro groupSimpler structure with lower energy potential
1,4-DinitrobutaneNitro groups on a butane chainDifferent positioning of nitro groups

The presence of two adjacent nitro groups along with two methyl substituents makes 2,3-dimethyl-2,3-dinitrobutane particularly interesting from a synthetic and energetic perspective compared to these similar compounds .

Physical Description

OtherSolid

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (88%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (12%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3964-18-9

Wikipedia

DMDNB

General Manufacturing Information

Explosives manufacturing
Butane, 2,3-dimethyl-2,3-dinitro-: ACTIVE

Dates

Last modified: 08-15-2023

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